(5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
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Overview
Description
(5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is a chemical compound with the molecular formula C10H10F2O3 It is a derivative of benzodioxin, characterized by the presence of two fluorine atoms and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydro-1,4-benzodioxin and fluorinating agents.
Fluorination: The introduction of fluorine atoms is achieved through a fluorination reaction. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methanol Addition: The final step involves the addition of a methanol group to the fluorinated benzodioxin derivative. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
(5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers investigate its biological activity and potential as a drug candidate for various diseases.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin: The parent compound without fluorine and methanol groups.
5,8-Difluoro-2,3-dihydro-1,4-benzodioxin: A similar compound lacking the methanol group.
2-Methyl-2,3-dihydro-1,4-benzodioxin: A derivative with a methyl group but without fluorine atoms.
Uniqueness
(5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is unique due to the combination of fluorine atoms and a methanol group, which imparts distinct chemical and biological properties. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10F2O3 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
(5,8-difluoro-3-methyl-2H-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C10H10F2O3/c1-10(4-13)5-14-8-6(11)2-3-7(12)9(8)15-10/h2-3,13H,4-5H2,1H3 |
InChI Key |
JIQMUVABUXFPIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2O1)F)F)CO |
Origin of Product |
United States |
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